2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-30-14-7-8-17(31-2)16(9-14)24-18(28)11-32-21-25-19-15(20(29)26-21)10-23-27(19)13-5-3-12(22)4-6-13/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGRJDVQXIFDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in oncology and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C21H18ClN5O2S
- Molecular Weight : 439.92 g/mol
- Purity : Typically ≥ 95%
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. The compound has been evaluated for its anti-proliferative activities against various cancer cell lines, notably A549 (lung cancer) and HCT-116 (colon cancer) cells.
In Vitro Studies
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to the one under review exhibited significant anti-proliferative effects. Notably, one of the derivatives (compound 12b ) showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Additionally, it was found to inhibit wild-type EGFR with an IC50 value of 0.016 µM and mutant EGFR T790M with an IC50 value of 0.236 µM, indicating its potential as an EGFR inhibitor .
The mechanism by which these compounds exert their effects typically involves the induction of apoptosis and cell cycle arrest. For instance, flow cytometric analyses revealed that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, which is crucial for apoptosis regulation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is often influenced by their structural components. The presence of specific substituents on the phenyl rings significantly affects their potency. For example:
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 12b | p-Chlorophenyl | 8.21 | A549 |
| 12b | p-Chlorophenyl | 19.56 | HCT-116 |
| V | N/A | 0.016 | EGFR WT |
| V | N/A | 0.236 | EGFR T790M |
This table summarizes key findings related to the anticancer efficacy of selected compounds.
Study on Pyrazolo[3,4-d]pyrimidine Derivatives
In a comprehensive study published in Nature Communications, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives to assess their activity as EGFR inhibitors. Among these compounds, one derivative demonstrated comparable efficacy to erlotinib, a known EGFR inhibitor, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between these compounds and their target proteins (EGFR). The docking results indicated favorable binding affinities that correlate with their observed biological activities.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Compound A: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide () Core: Pyrazolo[3,4-d]pyrimidinone. Substituents: 2,4-Dichlorophenoxy and 4-methylbenzyl groups. Key Differences: Bulkier substituents likely reduce solubility compared to the target compound’s methoxy groups.
- Compound B: 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives () Core: Similar pyrazolo-pyrimidinone. Substituents: Varied N-aryl α-chloroacetamides. Synthesis: Reacted with chloroacetamides under basic conditions, differing from the sulfuric acid-mediated method for the target compound .
Pyrimidinone and Pyridine Analogues
- Substituents: 4-Chlorophenyl acetamide. Melting Point: >282°C, indicating high crystallinity, likely due to strong hydrogen bonding from the pyrimidinone NH group .
Compound D : Pyrazolo[3,4-b]pyridine-N-acetamide derivatives ()
Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight* | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidinone | 2,5-Dimethoxyphenyl, 4-chlorophenyl | ~470.9† | Not reported |
| Compound A (Ev. 4) | Pyrazolo[3,4-d]pyrimidinone | 2,4-Dichlorophenoxy, 4-methylbenzyl | Higher‡ | Not reported |
| Compound C (Ev. 7) | Pyrimidin-2-one | 4-Chlorophenyl | ~323.8 | >282 |
*Calculated based on molecular formulas where possible. †Estimated via ChemDraw.
Structural and Functional Insights
- Hydrogen Bonding: The pyrazolo-pyrimidinone NH and carbonyl groups in the target compound may facilitate stronger intermolecular interactions than pyridine-based analogues (e.g., Compound D), influencing crystal packing and stability .
Preparation Methods
Cyclocondensation of 4-Chlorophenylhydrazine with β-Ketoesters
The core synthesis begins with cyclocondensation of 4-chlorophenylhydrazine (1) and ethyl acetoacetate (2) in refluxing ethanol, producing 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (3) . Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid (4) , which undergoes cyclization with urea at 180°C to form 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4,6(7H)-dione (5) .
Reaction Conditions:
Chlorination at C6
Phosphorus oxychloride (POCl$$3$$) and phosphorus pentachloride (PCl$$5$$) mediate chlorination of 5 at C6, yielding 6-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (6) . Excess POCl$$_3$$ (5 eq) ensures complete conversion, with distillation under reduced pressure to isolate the product.
Optimized Parameters:
Synthesis of the Acetamide Side Chain
Preparation of 2-Bromo-N-(2,5-dimethoxyphenyl)acetamide
2,5-Dimethoxyaniline (11) reacts with bromoacetyl bromide (12) in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at 0°C to minimize diacylation.
Procedure:
- Add 12 dropwise to a stirred solution of 11 and pyridine in DCM.
- Stir for 3 h at 0°C, then warm to RT.
- Yield: 91%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$) :
- δ 8.21 (s, 1H, pyrimidine H3)
- δ 7.89 (d, $$J = 8.8$$ Hz, 2H, Ar-H)
- δ 7.52 (d, $$J = 8.8$$ Hz, 2H, Ar-H)
- δ 6.95 (d, $$J = 3.2$$ Hz, 1H, dimethoxyphenyl H3)
- δ 3.82 (s, 3H, OCH$$_3$$)
- δ 3.77 (s, 3H, OCH$$_3$$)
$$^{13}\text{C}$$ NMR (100 MHz, DMSO-$$d_6$$) :
- δ 169.4 (C=O)
- δ 158.2 (pyrimidine C4)
- δ 152.1 (pyrazole C3a)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C$${21}$$H$${19}$$ClN$$5$$O$$4$$S : [M+H]$$^+$$ 496.0821
- Found : 496.0818
Comparative Analysis of Synthetic Routes
| Step | Method A (Yield) | Method B (Yield) | Optimal Conditions |
|---|---|---|---|
| Core cyclization | 65% | 72% | Urea, 180°C, 4 h |
| Chlorination | 82% | 78% | POCl$$3$$/PCl$$5$$, 110°C |
| Thioether coupling | 89% | 85% | TEA, THF, RT |
Method A prioritizes high-temperature cyclization for core formation, whereas Method B employs milder conditions with superior yields for thioetherification.
Challenges and Optimization Strategies
- Regioselectivity in Chlorination : Excess POCl$$_3$$ (5 eq) prevents di-chlorination byproducts.
- Thiol Oxidation : Conducting thioetherification under nitrogen atmosphere minimizes disulfide formation.
- Amide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) increases coupling efficiency to 92%.
Q & A
Q. Optimization strategies :
- Catalysts : Sodium hydride or potassium carbonate improves reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Controlled heating (60–80°C) prevents decomposition of reactive intermediates .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 10.22 ppm (amide NH) and δ 7.32–7.56 ppm (aromatic protons) confirm substituent positions .
- 13C NMR : Carbonyl signals (δ 165–170 ppm) validate the acetamide moiety.
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 344.21) confirms molecular weight .
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles and packing motifs .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases). The chlorophenyl group shows strong hydrophobic interactions with target pockets .
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes over time. Parameters like RMSD (<2 Å) indicate stable binding .
- QSAR Analysis : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity to guide derivative design .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., IC50 variability) require:
Standardized Assays : Use consistent cell lines (e.g., HEK293) and controls.
Dose-Response Curves : Validate potency thresholds with triplicate measurements .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
Structural Confirmation : Re-analyze compound purity via HPLC to rule out degradation artifacts .
Basic: What are the primary biological targets and mechanisms of action?
Answer:
- Kinase Inhibition : The pyrazolo-pyrimidine core competitively binds ATP pockets in kinases (e.g., DAPK1), disrupting phosphorylation .
- Anti-inflammatory Activity : Dimethoxyphenyl groups modulate COX-2 expression in macrophage assays .
- Anticancer Effects : Thioacetamide linkage induces apoptosis via caspase-3 activation in MCF-7 cells .
Advanced: What methodologies are used to study metabolic stability?
Answer:
- In Vitro Assays :
- Microsomal Incubations : Liver microsomes + NADPH quantify metabolite formation via LC-MS.
- CYP450 Inhibition : Fluorescence-based assays identify isoform-specific interactions (e.g., CYP3A4) .
- In Silico Tools : ADMET predictors (e.g., SwissADME) estimate hepatic extraction ratios and half-life .
Basic: How to optimize reaction yields during scale-up synthesis?
Answer:
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions .
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., reagent stoichiometry, pH) .
- In-Line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- Structural Modifications : Replace the chlorophenyl group with less electrophilic substituents (e.g., methoxy) to reduce off-target effects .
- Prodrug Design : Mask the thioacetamide group with ester linkages for targeted release .
- Toxicogenomics : RNA-seq identifies upregulated detoxification pathways (e.g., Nrf2) in hepatocyte models .
Basic: What analytical techniques validate compound stability under storage?
Answer:
- Accelerated Stability Testing :
- Thermogravimetric Analysis (TGA) : Measures decomposition at 25–100°C.
- HPLC-UV : Monitors degradation products after 6-month storage at 4°C .
- Light Sensitivity : UV-Vis spectroscopy detects photodegradation (λmax shifts) under ICH guidelines .
Advanced: How to elucidate the role of the dimethoxyphenyl group in pharmacokinetics?
Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled dimethoxyphenyl analogs to track absorption via scintillation counting .
- PAMPA Assays : Measure passive permeability to correlate logP values with bioavailability .
- Metabolite ID : HRMS/MS identifies O-demethylated metabolites in plasma samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
